6-bromospiro[2.5]octane

Catalog No.
S6493719
CAS No.
1895301-10-6
M.F
C8H13Br
M. Wt
189.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromospiro[2.5]octane

CAS Number

1895301-10-6

Product Name

6-bromospiro[2.5]octane

Molecular Formula

C8H13Br

Molecular Weight

189.1

Synthesis Techniques and Chemical Reactivity

  • Dzhemilev Reaction: This reaction serves as a method for synthesizing spiro compounds, including the formation of 6-ethyl-6-aluminaspiro[3.4]octane, a key intermediate for producing various other spiro compounds [1].

Source: D'yakonov, V. M., Finkelshtein, M. I., & Ibragimov, Sh. A. (2007). Spiro[3.4]octanes. Part 1. Synthesis of 6-substituted 6-aluminaspiro[3.4]octanes. Mendeleev Communications, 17(1), 32-33. ()

  • Conformation and Dynamics Studies: Research has been conducted on the synthesis, conformation, and dynamics of related spiro compounds, like 4,4,5,5,6,6,7,7,8,8-decamethyl-1-oxa-spiro[2.5]octane. These studies provide insights into the structural properties and potential applications of spiro[2.5]octane derivatives [2].

Source: Dressel, M., Schormann, D., & Fitjer, L. (2010). Synthesis, conformation, and dynamics of rigid, cage-like trimethylsilylmethylene-bridged spirocyclic peroxides. European Journal of Organic Chemistry, 2010(2), 332-343. ()

Application in Organic Synthesis

  • Efficient Synthesis of Spiro Dilactones: A study detailed the efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. This process highlights the utility of spiro compounds, potentially including 6-bromospiro[2.5]octane derivatives, in synthesizing complex organic structures with high yields [3].

Source: Ghochikyan, T. V., Muzalevskiy, V. M., Samvelyan, A. S., Galstyan, G. G., & Nenajdenko, V. G. (2016). An efficient synthesis of spiro[4.4]nonane-1,6-diones. Mendeleev Communications, 26(3), 232-234. ()

  • Cycloaddition Reactions: The cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis has been used to create spiro compounds. This demonstrates the versatility of spiro[2.5]octane derivatives in the field of synthetic organic chemistry [4].

Source: Tsuno, Y., Kondo, Y., & Sugiyama, J. (2006). Cycloaddition reactions of N-aryl Schiff bases with ketenes generated by pyrolysis. Tetrahedron, 62(18), 4379-4385. ()

Mechanistic Studies

  • Investigation of P450 Enzyme Mechanisms: Research using spiro[2,5]octane as a probe has contributed to understanding the mechanism of hydrocarbon hydroxylation by cytochrome P450 enzymes. This illustrates the potential value of 6-bromospiro[2.5]octane and related compounds in biochemical and mechanistic studies [5].

6-bromospiro[2.5]octane is a spirocyclic compound characterized by the presence of a bromine atom attached to the spiro carbon of the spirooctane structure. Its molecular formula is C9H15BrC_9H_{15}Br, and it has a molecular weight of approximately 203.12 g/mol. The compound features a unique bicyclic framework, which contributes to its distinct chemical properties and reactivity. The spirocyclic nature of 6-bromospiro[2.5]octane allows for interesting conformational dynamics, making it a subject of interest in both synthetic and biological chemistry .

Due to the presence of the bromine substituent, which acts as a leaving group or site for nucleophilic attack. The primary types of reactions include:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to products like 6-hydroxyspiro[2.5]octane or 6-aminospiro[2.5]octane.
  • Elimination Reactions: Under basic conditions, it can undergo elimination to form spiro[2.5]octene.
  • Reduction Reactions: The bromine substituent can be reduced to yield spiro[2.5]octane using reagents like palladium on carbon in the presence of hydrogen gas .

Common Reagents and Conditions

  • Substitution: Sodium hydroxide or potassium tert-butoxide in suitable solvents.
  • Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
  • Reduction: Hydrogen gas with a palladium catalyst.

The synthesis of 6-bromospiro[2.5]octane primarily involves the bromination of spiro[2.5]octane. A common method utilizes N-bromosuccinimide (NBS) in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN), under heat or light conditions to facilitate radical bromination at the spiro carbon. This method allows for selective substitution and is scalable for industrial production, where continuous flow reactors may be employed to enhance safety and efficiency during synthesis .

6-bromospiro[2.5]octane finds applications across several fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex spirocyclic compounds.
  • Biological Studies: Its distinctive structure makes it a candidate for developing biologically active molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique properties.
  • Industrial Use: Employed in producing specialty chemicals and materials that require specific structural characteristics .

Several compounds share structural similarities with 6-bromospiro[2.5]octane, including:

  • Spiro[2.5]octane: The parent compound without any halogen substituents.
  • 6-chlorospiro[2.5]octane: Contains a chlorine atom instead of bromine, affecting its reactivity.
  • 6-fluorospiro[2.5]octane: Features a fluorine atom, which influences electronic properties differently compared to bromine.

Uniqueness

The presence of the bromine atom in 6-bromospiro[2.5]octane imparts distinct reactivity compared to its analogs, particularly regarding nucleophilic substitution reactions and elimination processes. The larger size and electron-withdrawing nature of bromine enhance the compound's utility in specific synthetic applications, making it valuable for researchers exploring novel chemical pathways or biologically active compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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